molecular formula C8H7NO2 B1626491 2-Methoxyphenyl cyanate CAS No. 1125-91-3

2-Methoxyphenyl cyanate

Cat. No. B1626491
CAS RN: 1125-91-3
M. Wt: 149.15 g/mol
InChI Key: OYVQPKXNZSZWKL-UHFFFAOYSA-N
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Description

2-Methoxyphenyl cyanate is a chemoselective multitasking reagent used for an amine protection/deprotection sequence . It is used in organic chemistry for the protection of amino groups through carbamate bond-mediated cappings .


Synthesis Analysis

The synthesis of 2-Methoxyphenyl cyanate involves the chemically stable urea linkage employed for protection/deprotection of amino groups . A synthetic approach to bisphenol-based monocyanate esters based on mono-O-methylation of parental bisphenols followed by cyanation of the residual phenolic hydroxyl has been described .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenyl cyanate is represented by the formula C8H7NO2 . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Methoxyphenyl cyanate is involved in various chemical reactions. It is used as a reagent for an amine protection/deprotection sequence . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Cyanate is very reactive and readily forms metal-cyanide complexes and organic compounds .

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

  • 2-Methoxyphenyl cyanate derivatives have been characterized for their use in analytical toxicology. For instance, a study provided a comprehensive analytical profile for methoxetamine, which includes 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone, and its determination in biological matrices such as blood, urine, and vitreous humor using methods like liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Organic Synthesis and Catalysis

  • The compound has been studied in the context of organic synthesis, particularly in reactions like the oxidative Strecker reaction. This reaction involves the direct cyanation of para-methoxyphenyl (PMP)-protected primary amines, providing a method for α-C-H cyanation (Zhu, Xia, & Chen, 2014).

Renewable Thermosetting Resins and Thermoplastics

  • 2-Methoxyphenyl cyanate derivatives have been explored in the development of renewable thermosetting resins and thermoplastics. Studies have synthesized and evaluated bisphenol precursors and cyanate ester resins from vanillin, demonstrating their potential in sustainable, high-performance materials (Harvey et al., 2014), (Harvey et al., 2015).

Fluorescent Probes for Metal Ions

  • The methoxyphenylcycl[3,2,2]azine derivative, a compound related to 2-methoxyphenyl cyanate, has been synthesized and investigated as a fluorescent probe for metal ions like Co2+. This highlights its potential application in metal ion sensing and pharmaceutical analysis (Gopal et al., 2016).

Microwave-Enhanced Cyanation of Aryl Halides

  • Research into microwave-enhanced cyanation of aryl halides using catalysts includes the synthesis of a dimeric ortho-palladated complex of 2-methoxyphenethylamine, which exhibits excellent catalytic activity for cyanation reactions. This study is significant for understanding the role of 2-methoxyphenyl cyanate derivatives in catalysis (Hajipour, Abrisham, & Tavakoli, 2011).

Safety And Hazards

2-Methoxyphenyl cyanate may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It is toxic if inhaled, causes serious eye irritation, skin irritation, and is harmful if swallowed .

Future Directions

The chemoselective nature of 2-Methoxyphenyl cyanate enables its use as a new class of protecting groups . This suggests potential future directions in the field of organic chemistry, particularly in the development of new protecting groups and the synthesis of complex organic compounds.

properties

IUPAC Name

(2-methoxyphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQPKXNZSZWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504992
Record name 2-Methoxyphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenyl cyanate

CAS RN

1125-91-3
Record name 2-Methoxyphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Hesk, V Derdau - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
… Kuo et al. reported the similar transformation, with much higher yields, by using eletrophilic cyanating reagents 2-methoxyphenyl cyanate or CNBr as shown in Scheme 6. …

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